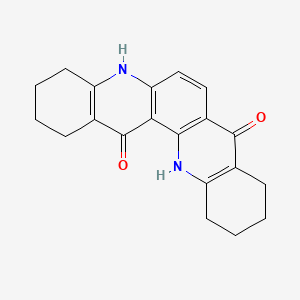
2-(Trimethoxymethyl)pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Trimethoxymethyl)pyridine is a chemical compound with the molecular formula C9H13NO3. It is a derivative of pyridine, a six-membered aromatic heterocycle containing one nitrogen atom. Pyridine and its derivatives are significant in various fields due to their presence in many active pharmaceuticals, natural products, and functional materials .
Vorbereitungsmethoden
The synthesis of 2-(Trimethoxymethyl)pyridine can be achieved through several synthetic routes. One common method involves the reaction of pyridine with trimethyl orthoformate in the presence of an acid catalyst. This reaction proceeds under mild conditions and yields the desired product with high efficiency .
Industrial production methods for this compound typically involve continuous flow synthesis techniques. These methods offer advantages such as shorter reaction times, increased safety, and reduced waste compared to traditional batch processes . For example, a continuous flow system using a stainless steel column packed with a catalyst can be employed to produce this compound in high yields .
Analyse Chemischer Reaktionen
2-(Trimethoxymethyl)pyridine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the trimethoxymethyl group is replaced by other functional groups.
Wissenschaftliche Forschungsanwendungen
2-(Trimethoxymethyl)pyridine has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 2-(Trimethoxymethyl)pyridine involves its interaction with specific molecular targets and pathways. In biological systems, pyridine derivatives are known to interact with enzymes and receptors, modulating their activity. For example, they can inhibit the activity of certain enzymes involved in disease pathways, leading to therapeutic effects .
The compound’s effects are mediated through its ability to form hydrogen bonds and other interactions with target molecules. These interactions can alter the conformation and activity of the target, leading to the desired biological response .
Vergleich Mit ähnlichen Verbindungen
2-(Trimethoxymethyl)pyridine can be compared with other pyridine derivatives such as 2-methylpyridine and 2-ethylpyridine. While these compounds share a similar pyridine core, their unique substituents confer different chemical and biological properties .
2-Methylpyridine: This compound is used in the synthesis of pharmaceuticals and agrochemicals.
2-Ethylpyridine: Similar to 2-methylpyridine, this compound has an ethyl group at the 2-position.
The uniqueness of this compound lies in its trimethoxymethyl group, which provides distinct reactivity and potential for functionalization compared to other pyridine derivatives .
Eigenschaften
Molekularformel |
C9H13NO3 |
|---|---|
Molekulargewicht |
183.20 g/mol |
IUPAC-Name |
2-(trimethoxymethyl)pyridine |
InChI |
InChI=1S/C9H13NO3/c1-11-9(12-2,13-3)8-6-4-5-7-10-8/h4-7H,1-3H3 |
InChI-Schlüssel |
LHXCZDUJNKPUPV-UHFFFAOYSA-N |
Kanonische SMILES |
COC(C1=CC=CC=N1)(OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(2Z)-2-[(2E)-2-[2-chloro-3-[(E)-2-(1,1-dimethyl-3-propylbenzo[e]indol-3-ium-2-yl)ethenyl]cyclohex-2-en-1-ylidene]ethylidene]-1,1-dimethyl-3-propylbenzo[e]indole;iodide](/img/structure/B13137882.png)
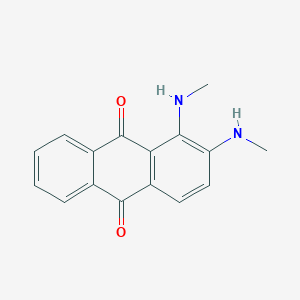
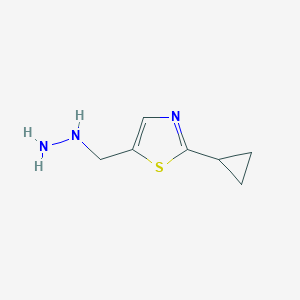
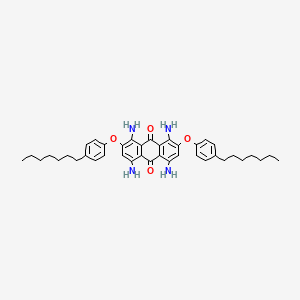
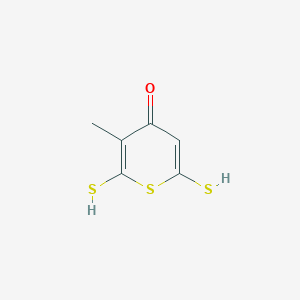
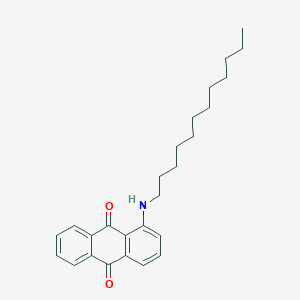

![4-Hydroxy-3-(3'-hydroxy-[1,1'-biphenyl]-4-yl)-6-oxo-6,7-dihydrothieno[2,3-b]pyridine-5-carbonitrile](/img/structure/B13137919.png)
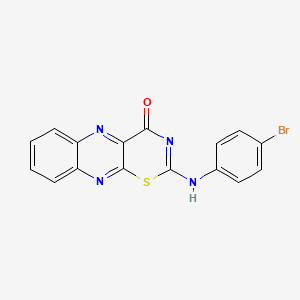

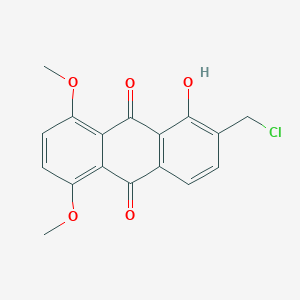
![7-Chloro-1'-methylspiro[indoline-3,4'-piperidine]](/img/structure/B13137958.png)
